molecular formula C20H19NO2 B12549283 Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- CAS No. 833485-10-2

Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-

Katalognummer: B12549283
CAS-Nummer: 833485-10-2
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: XVIJRMIKLIVLET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a naphthalene derivative through a methylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with 2-methyl-1-naphthaldehyde in the presence of a reducing agent to form the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzoic acid, 4-amino-, methyl ester
  • Benzoic acid, 2-amino-4-methyl-
  • Benzoic acid, 2-(methylamino)-, methyl ester

Uniqueness

Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene moiety and methylamino linkage differentiate it from other benzoic acid derivatives, making it a valuable compound for specialized applications.

Eigenschaften

CAS-Nummer

833485-10-2

Molekularformel

C20H19NO2

Molekulargewicht

305.4 g/mol

IUPAC-Name

4-[[methyl-(2-methylnaphthalen-1-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C20H19NO2/c1-14-7-10-16-5-3-4-6-18(16)19(14)21(2)13-15-8-11-17(12-9-15)20(22)23/h3-12H,13H2,1-2H3,(H,22,23)

InChI-Schlüssel

XVIJRMIKLIVLET-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=CC=CC=C2C=C1)N(C)CC3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.